三羟甲基丙烷三苯甲酸酯

描述

Trimethylol Propane Tribenzoate (TPTB) is a chemical compound used as a plasticizer and an intermediate in the production of resins, coatings, and adhesives . It is commonly used in industries such as automotive, construction, packaging, and textiles .

Synthesis Analysis

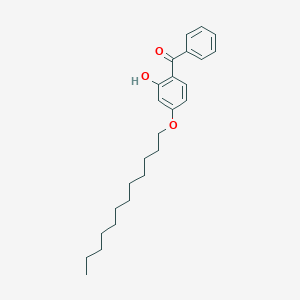

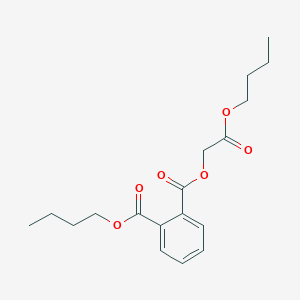

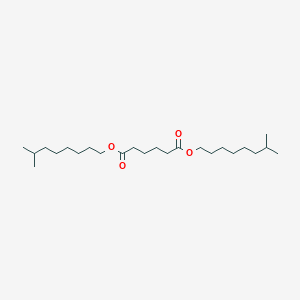

TPTB can be synthesized through the esterification between trimethylolpropane (TMP) and oleic acid (OA) using a sulfuric acid catalyst . Another method involves a two-step transesterification process where oleic acid methyl ester (OME) produced from the first step is subsequently interacted with TMP using sodium methylate to produce TPTB .Molecular Structure Analysis

TPTB has a molecular formula of C27H26O6 . It has a molecular weight of 446.492 Da .Chemical Reactions Analysis

The synthesis of TPTB involves chemical reactions such as esterification and transesterification . The details of these reactions are complex and involve multiple steps .Physical And Chemical Properties Analysis

TPTB has a density of 1.2±0.1 g/cm3 . It has a boiling point of 580.7±45.0 °C at 760 mmHg . It has a flash point of 248.3±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds .科学研究应用

三羟甲基丙烷三苯甲酸酯:科学研究应用:三羟甲基丙烷三苯甲酸酯,也称为苯甲酸;2-乙基-2-(羟甲基)丙烷-1,3-二醇,是一种在各种科学研究领域具有潜在应用的化学化合物。以下部分详细介绍了该化合物的独特应用:

润滑油添加剂

三羟甲基丙烷三苯甲酸酯由于其酯结构,可以作为润滑油添加剂,从而提高油的润滑性。 研究表明,类似的三羟甲基丙烷基酯在发动机油中使用时可以提高摩擦学性能 .

变压器绝缘液体

该化合物的热稳定性可能使其适合用作变压器中的绝缘液体,从而提高变压器的性能和使用寿命 .

可生物降解的酯类

鉴于人们对环保材料的兴趣日益浓厚,可以研究三羟甲基丙烷三苯甲酸酯的潜力,以形成对环境危害较小的可生物降解的酯类 .

纳米技术

未来方向

The future outlook of the TPTB market remains optimistic. The increasing awareness about sustainable products is driving demand for eco-friendly plasticizers like TPTB . The rapid urbanization and industrialization in emerging economies are boosting the demand for advanced materials, further contributing to market expansion . The rising popularity of TPTB as a replacement for traditional plasticizers like phthalates is also a significant factor anticipated to propel market growth .

作用机制

Target of Action

Trimethylol Propane Tribenzoate (TPTB) is primarily used as a plasticizer and lubricant . Its primary targets are the materials it is added to, such as polymers, where it enhances flexibility, workability, and durability .

Mode of Action

TPTB interacts with its targets by integrating into the material structure, reducing intermolecular forces, and increasing flexibility . This interaction results in materials that are more resistant to wear and tear, have improved thermal stability, and exhibit enhanced performance .

Biochemical Pathways

In the esterification process, Trimethylolpropane (TMP) reacts with benzoic acid to form TPTB .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (5807±450 °C) and density (1192±006 g/cm3), influence its behavior in the environment .

Result of Action

The addition of TPTB to materials results in improved properties such as increased flexibility, enhanced thermal stability, and improved resistance to wear and tear . These changes at the molecular level translate to improved performance at the macroscopic level.

Action Environment

Environmental factors such as temperature and pressure can influence the action and efficacy of TPTB. For instance, its effectiveness as a plasticizer can be influenced by the temperature of the environment, as it affects the material’s flexibility . Furthermore, its stability could be affected by exposure to certain chemicals or conditions in its environment.

属性

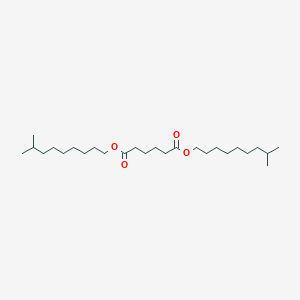

| { "Design of the Synthesis Pathway": "The synthesis of Trimethylol Propane Tribenzoate can be achieved through an esterification reaction between Trimethylol Propane and Benzoic Acid.", "Starting Materials": [ "Trimethylol Propane", "Benzoic Acid", "Sulfuric Acid", "Methanol" ], "Reaction": [ "Mix Trimethylol Propane and Benzoic Acid in a 1:3 molar ratio in a reaction flask.", "Add a catalytic amount of Sulfuric Acid to the reaction mixture and heat under reflux.", "Add Methanol dropwise to the reaction mixture and continue to heat under reflux until the reaction is complete.", "Allow the reaction mixture to cool and then filter the solid product.", "Wash the solid product with cold Methanol and then dry it in a vacuum oven to obtain Trimethylol Propane Tribenzoate as a white crystalline solid." ] } | |

| 54547-34-1 | |

分子式 |

C27H26O6 |

分子量 |

446.5 g/mol |

IUPAC 名称 |

2,2-bis(benzoyloxymethyl)butyl benzoate |

InChI |

InChI=1S/C27H26O6/c1-2-27(18-31-24(28)21-12-6-3-7-13-21,19-32-25(29)22-14-8-4-9-15-22)20-33-26(30)23-16-10-5-11-17-23/h3-17H,2,18-20H2,1H3 |

InChI 键 |

OWVAEQAOZDETGQ-UHFFFAOYSA-N |

SMILES |

CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

规范 SMILES |

CCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)